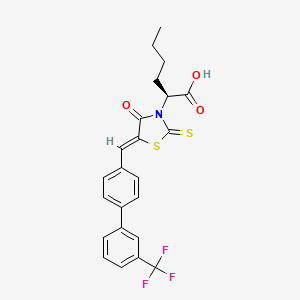

MptpB-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H20F3NO3S2 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(2S)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[[4-[3-(trifluoromethyl)phenyl]phenyl]methylidene]-1,3-thiazolidin-3-yl]hexanoic acid |

InChI |

InChI=1S/C23H20F3NO3S2/c1-2-3-7-18(21(29)30)27-20(28)19(32-22(27)31)12-14-8-10-15(11-9-14)16-5-4-6-17(13-16)23(24,25)26/h4-6,8-13,18H,2-3,7H2,1H3,(H,29,30)/b19-12-/t18-/m0/s1 |

InChI Key |

KQGZFTXNBJGMTQ-IZILLXMLSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)/SC1=S |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)SC1=S |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MptpB in Mycobacterial Pathogenesis: A Technical Guide

November 2025

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal of virulence factors to manipulate the host immune system and ensure its survival within macrophages. Among these is the secreted protein tyrosine phosphatase MptpB, an essential factor for mycobacterial pathogenesis. This technical guide provides an in-depth examination of the multifaceted role of MptpB, detailing its biochemical activities, its modulation of host signaling pathways, and its significance as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tuberculosis and the development of novel anti-tubercular agents.

Introduction: MptpB as a Key Virulence Factor

MptpB is a low molecular weight protein tyrosine phosphatase secreted by Mtb into the cytosol of infected host macrophages.[1][2] Its critical role in pathogenesis is underscored by the fact that genetic disruption of the mptpB gene significantly impairs the ability of Mtb to survive in activated macrophages and in animal models of infection.[3][4] Unlike many antibacterial targets, MptpB exerts its function within the host cell, making it a unique and attractive target for host-directed therapies.[2] Furthermore, the absence of a human orthologue of MptpB presents a promising therapeutic window with a potentially minimal side-effect profile.

Biochemical Properties and Substrate Specificity of MptpB

MptpB is a versatile enzyme, exhibiting triple-specificity phosphatase activity. It is capable of dephosphorylating phosphotyrosine, phosphoserine/threonine, and phosphoinositide substrates. This broad substrate specificity allows MptpB to interfere with a wide range of host cellular processes.

Enzyme Kinetics

The catalytic efficiency of MptpB varies depending on the substrate. Kinetic studies have revealed key parameters that define its activity.

| Substrate Category | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Phosphopeptides | EGFR (pY) | 180 ± 20 | 1.8 ± 0.2 | 10,000 |

| Insulin Receptor (pY) | 210 ± 30 | 1.5 ± 0.1 | 7,140 | |

| RRA(pS)VA | 90 ± 10 | 0.2 ± 0.03 | 2,220 | |

| KR(pT)IRR | 120 ± 15 | 0.4 ± 0.05 | 3,330 | |

| Phosphoinositides | PtdIns(3)P | 40 ± 5 | 5.2 ± 0.4 | 130,000 |

| PtdIns(3,5)P2 | 50 ± 8 | 4.8 ± 0.5 | 96,000 | |

| PtdIns(4)P | 60 ± 10 | 2.5 ± 0.3 | 41,670 | |

| PtdIns(5)P | 55 ± 9 | 3.1 ± 0.4 | 56,360 |

Table 1: Kinetic Parameters of MptpB for Various Substrates. Data extracted from Beresford et al. (2007).

MptpB Inhibitors

The crucial role of MptpB in mycobacterial virulence has made it a prime target for inhibitor development. Several classes of inhibitors have been identified, with some showing promising activity in cellular models.

| Inhibitor | Type | Ki (μM) | IC50 (μM) |

| I-A09 | Reversible, Noncompetitive | 1.08 ± 0.06 | 1.26 ± 0.22 |

| Compound 12 | Isoxazole-based | - | 0.4 |

| Compound 13 | Isoxazole-based | - | - |

Table 2: Inhibitors of MptpB. Data for I-A09 from Zhou et al. (2010). Data for compounds 12 and 13 from Pao et al. (2018).

Modulation of Host Signaling Pathways

MptpB orchestrates a multifaceted interference with host signaling pathways to create a permissible environment for mycobacterial replication. Key among these are the MAPK, NF-κB, and Akt signaling cascades.

Inhibition of MAPK and NF-κB Signaling

MptpB actively suppresses the host inflammatory response by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It achieves this by dephosphorylating key kinases in the MAPK cascade, specifically ERK1/2 and p38. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as inducible nitric oxide synthase (iNOS). The dampening of these crucial immune signaling pathways hinders the macrophage's ability to eliminate the invading mycobacteria.

Activation of the Akt Survival Pathway and Inhibition of Apoptosis

In a strategic move to preserve its intracellular niche, MptpB promotes the survival of the host macrophage by inhibiting apoptosis. This is achieved, in part, through the activation of the Akt signaling pathway, a key regulator of cell survival. MptpB expression leads to increased phosphorylation of Akt. Concurrently, MptpB has been shown to inhibit the expression of the pro-apoptotic protein p53 and reduce the activity of caspase-3, a central executioner of apoptosis. By preventing premature death of the host cell, MptpB ensures a protected environment for its continued replication.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the function of MptpB.

MptpB Phosphatase Activity Assay

This protocol is designed to quantify the phosphatase activity of MptpB using a colorimetric assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine purified recombinant MptpB enzyme with a suitable substrate (e.g., p-nitrophenyl phosphate [pNPP] or a specific phosphopeptide) in an appropriate reaction buffer (e.g., 50 mM Tris/HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 5N NaOH for pNPP substrate).

-

Detection: For pNPP, measure the absorbance of the product, p-nitrophenol, at 405 nm. For assays measuring phosphate release, add a Malachite Green reagent and measure the absorbance at 620 nm.

-

Data Analysis: Calculate the enzyme activity based on a standard curve generated with known concentrations of the product.

Macrophage Infection Model and Analysis of Intracellular Bacterial Survival

This protocol describes the infection of macrophage cell lines to assess the impact of MptpB on mycobacterial survival.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW264.7 or THP-1) to the desired confluency. For some experiments, macrophages can be activated with IFN-γ prior to infection.

-

Bacterial Preparation: Grow Mycobacterium (e.g., Mtb H37Rv or BCG) to mid-log phase, wash, and resuspend in cell culture medium.

-

Infection: Infect the macrophage monolayer with the mycobacteria at a specific multiplicity of infection (MOI), for instance, 10:1 (bacteria to macrophage).

-

Incubation: Allow the infection to proceed for a defined period (e.g., 4 hours).

-

Removal of Extracellular Bacteria: Wash the cells with fresh medium or treat with a low concentration of an antibiotic that does not penetrate the macrophage (e.g., amikacin) to kill extracellular bacteria.

-

Time Course Analysis: At various time points post-infection, lyse the macrophages with a detergent-based buffer (e.g., 0.1% saponin).

-

Enumeration of Intracellular Bacteria: Serially dilute the cell lysates and plate on appropriate agar (e.g., Middlebrook 7H10) to determine the number of colony-forming units (CFUs).

Western Blot Analysis of Host Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of host signaling proteins in response to Mtb infection and MptpB activity.

Methodology:

-

Sample Preparation: Following macrophage infection or other treatments, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading.

Macrophage Apoptosis Assay

This protocol utilizes flow cytometry to quantify apoptosis in macrophages.

Methodology:

-

Cell Treatment: Following infection or other stimuli, harvest the macrophages.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V (conjugated to a fluorophore like PE) and a viability dye such as 7-Aminoactinomycin D (7-AAD).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, 7-AAD negative) and necrotic/late apoptotic cells (Annexin V positive, 7-AAD positive).

Conclusion and Future Directions

MptpB is a pivotal virulence factor that facilitates the intracellular survival of Mycobacterium tuberculosis by systematically dismantling the host's immune defenses. Its ability to dephosphorylate a range of host proteins and lipids allows it to suppress inflammatory signaling and inhibit apoptosis, thereby creating a protected niche for replication. The detailed understanding of MptpB's function has established it as a promising target for the development of novel anti-tuberculosis therapies. Future research should focus on the identification of all host substrates of MptpB to fully elucidate its mechanism of action and on the development of highly potent and specific inhibitors with favorable pharmacokinetic properties for clinical application. The development of such inhibitors holds the potential to be a valuable addition to the current anti-tuberculosis drug regimen, particularly in the face of rising antibiotic resistance.

References

- 1. Relative and Quantitative Phosphoproteome Analysis of Macrophages in Response to Infection by Virulent and Avirulent Mycobacteria Reveals a Distinct Role of the Cytosolic RNA Sensor RIG-I in Mycobacterium tuberculosis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

MptpB-IN-2: A Potential Anti-Tubercular Agent Targeting a Key Virulence Factor of Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents with new mechanisms of action. One promising strategy is the inhibition of secreted virulence factors, such as the Mycobacterium protein tyrosine phosphatase B (MptpB). MptpB is crucial for the survival of Mtb within host macrophages by subverting the host's innate immune response. This technical guide provides a comprehensive overview of the potential of MptpB inhibitors, using representative compounds to illustrate the core concepts, given the absence of a widely recognized agent designated "MptpB-IN-2" in the current scientific literature. We will delve into the mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to the evaluation of such inhibitors.

The Role of MptpB in Mycobacterium tuberculosis Pathogenesis

Mycobacterium tuberculosis secretes MptpB into the cytoplasm of infected host macrophages.[1][2] This enzyme is a key virulence factor that enables the bacterium to evade the host's immune system and establish a successful infection.[1] Deletion of the gene encoding MptpB has been shown to impair the survival of Mtb in macrophages and reduce the bacterial load in animal models of tuberculosis.[2]

MptpB exerts its pathogenic effects by modulating host cell signaling pathways. It has been demonstrated to suppress the innate immune response by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[3] This is achieved by downregulating the ERK1/2 and p38 MAP kinase signaling pathways. Furthermore, MptpB can promote the survival of the infected macrophage by activating the Akt signaling pathway, thereby preventing apoptosis and allowing the bacterium to replicate within a protected niche.

MptpB Inhibitors: A Novel Anti-Tubercular Strategy

Targeting MptpB presents a novel anti-tubercular strategy with several advantages. Firstly, as a secreted virulence factor, inhibitors of MptpB would not need to penetrate the complex and poorly permeable mycobacterial cell wall. Secondly, the lack of a human orthologue of MptpB suggests that selective inhibitors are less likely to cause host-related side effects. By inhibiting MptpB, it is hypothesized that the host's intrinsic immune mechanisms can be restored to effectively clear the mycobacterial infection.

Several classes of MptpB inhibitors have been identified, including those based on isoxazole and benzofuran salicylic acid scaffolds. These inhibitors have shown promising results in vitro, demonstrating the ability to reduce the survival of mycobacteria within infected macrophages.

Quantitative Data on Representative MptpB Inhibitors

While "this compound" is not a recognized compound, the following table summarizes quantitative data for other well-characterized MptpB inhibitors, which can be considered as benchmarks for the development of new anti-tubercular agents targeting this enzyme.

| Compound ID | Scaffold | MptpB IC50 (µM) | Selectivity | Cellular Activity | Reference |

| I-A09 | Benzofuran salicylic acid | 1.26 | >10-fold vs. a panel of mammalian PTPs | Reverses MptpB-mediated effects in macrophages | |

| Compound 1 | Isoxazole-based | < 10 (Ki = 1.5 µM) | Selective over hPTP1B | Reduces mycobacterial survival in macrophages | |

| C13 | Not Specified | Not Specified | Not Specified | Reduces intracellular burden of M. bovis BCG and M. tuberculosis in macrophages | |

| Compound 4g | 6-Hydroxy-benzofuran-5-carboxylic acid | 0.038 | >50-fold vs. a panel of PTPs | Restores macrophage IL-6 secretion and apoptosis | |

| Compound from organocatalytic MCR | Pyrrole-based | 1.5 | >50-fold specificity | Not Specified |

Experimental Protocols

MptpB Enzyme Inhibition Assay

This assay is used to determine the in vitro potency of a compound in inhibiting the enzymatic activity of MptpB.

Materials:

-

Recombinant MptpB enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, containing 1 mM EDTA)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add a fixed concentration of recombinant MptpB to each well of the 96-well plate.

-

Add the different concentrations of the test compound to the wells and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of pNPP to each well.

-

Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Macrophage Infection Assay

This assay assesses the ability of a compound to inhibit the growth of Mycobacterium tuberculosis within host macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Mycobacterium tuberculosis (e.g., H37Rv strain)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

Lysis buffer (e.g., 0.1% SDS)

-

7H10 or 7H11 agar plates for colony forming unit (CFU) enumeration

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

Infect the macrophages with M. tuberculosis at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

-

Wash the cells to remove extracellular bacteria.

-

Add fresh medium containing different concentrations of the test compound.

-

Incubate the infected cells for a period of time (e.g., 3-7 days).

-

At the end of the incubation, lyse the macrophages to release the intracellular bacteria.

-

Plate serial dilutions of the lysate on agar plates and incubate until colonies appear.

-

Count the number of CFUs to determine the intracellular bacterial load and assess the efficacy of the test compound.

Cytotoxicity Assay

It is crucial to assess the toxicity of the MptpB inhibitor on the host macrophage cells to ensure that the observed anti-mycobacterial effect is not due to non-specific cell death.

Materials:

-

Macrophage cell line

-

Test compound

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

96-well plate

-

Plate reader

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for the same duration as the macrophage infection assay.

-

Add the cell viability reagent to the wells according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability and determine the CC50 value, which is the concentration of the compound that causes 50% cell death.

Visualizations

Signaling Pathway of MptpB Action

Caption: MptpB signaling pathway in host macrophages.

Experimental Workflow for MptpB Inhibitor Evaluation

Caption: Workflow for evaluating potential MptpB inhibitors.

Logical Relationship of MptpB Inhibitor's Anti-Tubercular Activity

Caption: Logic of MptpB inhibition as an anti-tubercular strategy.

Conclusion

Targeting the MptpB virulence factor represents a compelling and innovative approach to combat tuberculosis, particularly in the face of growing drug resistance. While a specific compound named "this compound" is not prominently described in the literature, the extensive research on other MptpB inhibitors, such as I-A09 and C13, provides a strong proof-of-concept for this strategy. The data and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to identify and characterize novel MptpB inhibitors with the potential to become next-generation anti-tubercular therapeutics. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of lead compounds will be critical in translating this promising approach into clinical reality.

References

- 1. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med-fom-did.sites.olt.ubc.ca [med-fom-did.sites.olt.ubc.ca]

A Technical Guide to the Discovery and Synthesis of Novel MptpB Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor. It is designed to serve as a technical resource, offering detailed methodologies and structured data to aid in the development of new anti-tuberculosis therapeutics.

Introduction: MptpB as a Therapeutic Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), secretes the protein tyrosine phosphatase B (MptpB) into the host macrophage cytosol.[1][2] This enzyme is a critical virulence factor that facilitates the survival of Mtb within the host by subverting immune responses.[3][4] MptpB achieves this by dephosphorylating key host signaling proteins, thereby interfering with pathways that regulate inflammation and apoptosis.[4] Specifically, MptpB has been shown to suppress the production of pro-inflammatory cytokines like IL-6 by inhibiting the ERK1/2 and p38 MAP kinase pathways, while promoting macrophage survival by activating the Akt signaling pathway.

The essential role of MptpB in Mtb pathogenesis, coupled with the absence of a human orthologue, makes it an attractive target for the development of novel anti-TB drugs. Inhibitors of MptpB have the potential to act as adjunctive therapies, enhancing the efficacy of existing antibiotic regimens and combating the rise of multidrug-resistant TB.

Classes of Novel MptpB Inhibitors and Their Synthesis

Several classes of small molecule inhibitors targeting MptpB have been identified through high-throughput screening and rational drug design. These compounds often feature scaffolds that mimic the phosphotyrosine substrate of MptpB.

Bicyclic Salicylic Acid Derivatives

Bicyclic salicylic acids have emerged as a promising class of MptpB inhibitors, with some compounds exhibiting high potency and selectivity. A diversity-oriented synthesis (DOS) strategy has been successfully employed to generate novel bicyclic salicylic acid-based inhibitors.

Table 1: Inhibitory Activity of Representative Bicyclic Salicylic Acid Derivatives

| Compound | Scaffold | IC50 (µM) | Selectivity | Reference |

| 11h | Aminothiazole salicylic acid | 2.0 | >20-fold over many human PTPs | |

| I-A09 | Benzofuran salicylic acid | 1.26 | Highly selective | |

| 4g | 6-hydroxy-benzofuran-5-carboxylic acid | 0.038 | >50-fold against a large panel of PTPs |

Isoxazole-Based Inhibitors

Structure-based design has led to the development of potent isoxazole-based MptpB inhibitors. These compounds often employ a double-site binding mechanism, with the isoxazole moiety occupying the active site and another functional group binding to a unique secondary pocket in MptpB.

Table 2: Inhibitory Activity of Representative Isoxazole-Based Inhibitors

| Compound | Description | IC50 (µM) | Cellular Efficacy | Reference |

| C13 | Orally bioavailable | - | Reduces M. avium infection in macrophages | |

| Compound 5 | Dichlorophenol derivative | 0.9 | Reduces intracellular mycobacterial burden | |

| Compound 13 | 5-methylisoxazole derivative | - | Good pharmacokinetic profile |

2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives

High-throughput screening identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as a distinct class of MptpB inhibitors.

Table 3: Inhibitory Activity of a Representative 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivative

| Compound | Ki (µM) | Inhibition Mode | Selectivity | Reference |

| Compound 1 | 7.8 ± 0.9 | Noncompetitive | 51-fold preference over PTP1B |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of MptpB inhibitors.

MptpB Inhibition Assay (pNPP-based)

This colorimetric assay is widely used for high-throughput screening and determination of inhibitor potency. It measures the enzymatic activity of MptpB using the artificial substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant MptpB enzyme

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl.

-

Substrate: p-nitrophenyl phosphate (pNPP) solution in Assay Buffer.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare serial dilutions of the test compounds in Assay Buffer.

-

In a 96-well plate, add 5 µL of the enzyme solution to 195 µL of the reaction mixture containing the pNPP substrate and the test compound at various concentrations.

-

Incubate the plate at 25°C for a defined period (e.g., 10-30 minutes).

-

Quench the reaction by adding a stop solution (e.g., 0.5 M NaOH) if necessary.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinetic Analysis of MptpB Inhibition

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Materials:

-

Same as for the MptpB Inhibition Assay.

Procedure:

-

Perform the MptpB inhibition assay with varying concentrations of both the substrate (pNPP) and the inhibitor.

-

Measure the initial reaction velocities at each substrate and inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Analyze the plots to determine the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Noncompetitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

Calculate the Ki value from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Macrophage Infection Assay

This cellular assay evaluates the efficacy of MptpB inhibitors in a biologically relevant context by measuring their ability to reduce the survival of mycobacteria within infected macrophages.

Materials:

-

Macrophage cell line (e.g., RAW264.7 or THP-1).

-

Mycobacterium bovis BCG or Mycobacterium tuberculosis.

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.

-

Test compounds.

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

7H10 or 7H11 agar plates.

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI).

-

After an initial infection period (e.g., 4 hours), wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate the infected cells for a specified duration (e.g., 72 hours).

-

Lyse the macrophages to release the intracellular bacteria.

-

Plate serial dilutions of the lysate on agar plates and incubate until colonies appear.

-

Count the colony-forming units (CFUs) to determine the number of surviving bacteria.

-

Compare the CFU counts from treated and untreated cells to determine the efficacy of the inhibitors.

Visualizations

MptpB Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by MptpB in the host macrophage.

Caption: MptpB subverts host immune signaling.

Workflow for MptpB Inhibitor Discovery

This diagram outlines the general workflow for the discovery and preclinical development of novel MptpB inhibitors.

Caption: A typical drug discovery pipeline for MptpB inhibitors.

Synthesis of a Bicyclic Salicylic Acid Derivative (Illustrative)

This diagram provides a simplified, logical overview of a synthetic route towards a bicyclic salicylic acid derivative, inspired by diversity-oriented synthesis approaches.

Caption: Logical flow of a bicyclic salicylic acid synthesis.

References

- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis for Novel, Selective and Drug-like Inhibitors for a Phosphatase from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystal Structure of MptpB in Complex with Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) in complex with various inhibitors. MptpB is a crucial virulence factor secreted by M. tuberculosis into host macrophages, where it subverts host signaling pathways to promote bacterial survival.[1][2] Its unique structural features, absent in human phosphatases, make it an attractive target for the development of novel anti-tuberculosis therapeutics.[1] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.

Structural Overview of MptpB and its Active Site

The crystal structure of MptpB reveals a unique and unusually large active site, which diverges from the typical fold of human protein tyrosine phosphatases (PTPs). This active site is characterized by a primary phosphate-binding pocket (P1) and two adjacent secondary pockets (P2 and P3).[3][4] This structural arrangement is a key feature for the rational design of selective MptpB inhibitors. The P1 pocket contains the conserved P-loop motif (Cys-X5-Arg) characteristic of PTPs, where the catalytic cysteine residue is located. The unique P2 and P3 pockets provide opportunities to develop inhibitors with high selectivity for MptpB over human PTPs, thereby minimizing potential off-target effects.

Quantitative Data: MptpB-Inhibitor Complexes

The following tables summarize crystallographic data for MptpB in complex with inhibitors and the corresponding binding affinities and inhibitory constants.

Table 1: Crystallographic Data for MptpB-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free |

| 2OZ5 | (oxalylamino-methylene)-thiophene sulfonamide (OMTS) | 2.00 | 0.189 | 0.249 |

Data sourced from the RCSB Protein Data Bank.

Table 2: Inhibitory Activity of Selected MptpB Inhibitors

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |

| (oxalylamino-methylene)-thiophene sulfonamide (OMTS) | Competitive | 0.44 | 0.33 |

| Isoxazole-based compound 5 | - | 0.9 | - |

| Isoxazole-based compound 12 | - | ~0.45 | - |

| Isoxazole-based compound 13 | - | - | - |

| I-A09 | - | - | - |

| Kuwanol E | Competitive | 1.9 | 1.6 |

| Compound 6016 | Competitive | - | - |

| Ac3 | Competitive | - | 17.1 |

| PirIII | Non-competitive | - | 6.6 |

| Ega1 | Non-competitive | - | 14.5 |

| Δ3 | Non-competitive | - | - |

| Thiobarbiturate-based compound 15 | Non-competitive | 22.4 | 24.7 |

| γ-lactone derivative | - | 31.1 | - |

This table compiles data from multiple sources.

Signaling Pathways Modulated by MptpB

MptpB disrupts host macrophage signaling to create a favorable environment for mycobacterial survival. It has been shown to interfere with the NF-κB and MAPK signaling pathways, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, and TNF-α) and inhibition of macrophage apoptosis. By dephosphorylating key host proteins, MptpB dampens the innate immune response.

References

- 1. Inhibition of MptpB phosphatase from Mycobacterium tuberculosis impairs mycobacterial survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Substrate Specificity of MptpB Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a variety of virulence factors to manipulate host cellular processes, ensuring its survival and replication within macrophages. Among these is the protein tyrosine phosphatase MptpB, a critical enzyme for Mtb pathogenesis. Understanding the substrate specificity of MptpB is paramount for elucidating its mechanism of action and for the development of novel anti-tubercular therapeutics. This technical guide provides a comprehensive overview of the known substrates of MptpB, its role in host signaling pathways, and detailed protocols for investigating its phosphatase activity.

Introduction

MptpB is a secreted phosphatase from Mycobacterium tuberculosis that plays a crucial role in the bacterium's ability to survive within host macrophages.[1][2] Disruption of the mptpB gene significantly impairs the survival of Mtb in activated macrophages and in animal models of infection.[1] MptpB exerts its effects by dephosphorylating key host proteins and lipids, thereby interfering with critical signaling pathways that govern the host's immune response. This guide delves into the triple-specificity of this versatile enzyme, its known substrates, and the experimental approaches to characterize its function.

Substrate Specificity of MptpB

MptpB is a triple-specificity phosphatase, capable of dephosphorylating phosphotyrosine, phosphoserine/threonine, and phosphoinositide substrates.[3][4] This broad substrate scope allows MptpB to target multiple host signaling pathways, contributing to its efficacy as a virulence factor.

Protein Substrates

MptpB exhibits dual-specificity protein phosphatase activity, with a preference for phosphotyrosine over phosphoserine/threonine residues. Key host proteins targeted by MptpB include components of the mitogen-activated protein kinase (MAPK) and other signaling pathways.

-

ERK1/2 (Extracellular signal-regulated kinase 1/2): MptpB has been shown to directly interact with and dephosphorylate ERK1/2, leading to the suppression of downstream signaling and reduced production of pro-inflammatory cytokines like IL-6.

-

STAT3 (Signal transducer and activator of transcription 3): MptpB can also dephosphorylate STAT3, further contributing to the dampening of the host inflammatory response.

Lipid Substrates

A unique feature of MptpB is its phosphoinositide phosphatase activity. MptpB can dephosphorylate various phosphoinositides, which are critical signaling molecules involved in phagosome maturation.

-

Phosphatidylinositol 3-phosphate (PI3P): MptpB efficiently dephosphorylates PI3P, a lipid essential for the recruitment of factors required for phagosome-lysosome fusion. By depleting PI3P from the phagosomal membrane, MptpB helps to arrest phagosome maturation, creating a safe niche for mycobacterial replication.

-

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2): This is another key substrate involved in endosomal trafficking and lysosomal function that is targeted by MptpB.

Quantitative Data on MptpB Substrate Specificity

The kinetic parameters of MptpB with various substrates have been determined, providing quantitative insights into its substrate preferences.

| Substrate Category | Substrate | Km (μM) | kcat/Km (s-1M-1) | Reference |

| Small Molecule | p-Nitrophenyl phosphate (pNPP) | 1800 ± 200 | 1.8 ± 0.2 | |

| Phosphoamino Acids | Phosphotyrosine | 1200 ± 150 | 2.5 ± 0.3 | |

| Phosphoserine | > 5000 | < 0.1 | ||

| Phosphothreonine | > 5000 | < 0.1 | ||

| Phosphopeptides | EGFR (pY) peptide | 800 ± 100 | 10.2 ± 1.2 | |

| RRLIEDAE(pY)AARG | 450 ± 50 | 8.9 ± 0.9 | ||

| Myelin Basic Protein (pS) peptide | 250 ± 30 | 3.2 ± 0.4 | ||

| Phosphoinositides | PtdIns(3)P | 15 ± 2 | 58.3 ± 6.1 | |

| PtdIns(4)P | 20 ± 3 | 29.4 ± 3.5 | ||

| PtdIns(5)P | 18 ± 2 | 45.1 ± 5.0 | ||

| PtdIns(3,5)P2 | 12 ± 1.5 | 65.2 ± 7.3 |

MptpB and Host Signaling Pathways

MptpB modulates several host signaling pathways to create a favorable environment for mycobacterial survival.

MAPK Signaling Pathway

MptpB significantly attenuates the MAPK signaling cascade by dephosphorylating ERK1/2 and p38. This leads to a reduction in the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are crucial for an effective anti-mycobacterial immune response.

Caption: MptpB-mediated disruption of MAPK and NF-κB signaling pathways.

Akt Signaling Pathway

In addition to suppressing pro-inflammatory responses, MptpB also promotes macrophage survival by activating the Akt signaling pathway. This anti-apoptotic effect ensures the persistence of the infected host cell, providing a protected reservoir for Mtb replication.

Caption: MptpB-mediated activation of the pro-survival Akt signaling pathway.

Experimental Protocols

In Vitro MptpB Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the phosphatase activity of purified MptpB using the artificial substrate p-nitrophenyl phosphate (pNPP) or other phosphorylated substrates.

Materials:

-

Purified recombinant MptpB

-

Assay buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0

-

p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in water)

-

Phosphopeptide or phosphoinositide substrates

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the substrate (pNPP, phosphopeptide, or phosphoinositide) in the assay buffer.

-

Add 50 µL of each substrate dilution to the wells of a 96-well plate.

-

Add 5 µg of purified MptpB to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.

Identification of MptpB Substrates in Macrophages

This protocol outlines a method to identify potential MptpB substrates from infected macrophage lysates using immunoprecipitation followed by mass spectrometry.

Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Mycobacterium tuberculosis H37Rv

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-MptpB antibody or anti-FLAG antibody for tagged MptpB

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Infect macrophages with Mtb H37Rv at a desired multiplicity of infection (MOI).

-

At the desired time post-infection, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-MptpB (or anti-FLAG) antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and identify potential interacting partners by mass spectrometry.

Experimental Workflow for Substrate Identification

Caption: Workflow for the identification of MptpB substrates from infected macrophages.

Conclusion

MptpB is a multifaceted virulence factor of Mycobacterium tuberculosis with a broad range of substrates, including key components of host signaling pathways. Its ability to dephosphorylate both proteins and lipids allows it to effectively dismantle the host's immune defenses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate role of MptpB in tuberculosis pathogenesis and to explore its potential as a therapeutic target. The development of specific MptpB inhibitors holds promise as a novel host-directed therapy to combat this persistent global health threat.

References

The Genetic Architecture of MptpB Expression in Mycobacterium tuberculosis: A Technical Guide for Researchers

An In-depth Examination of the Transcriptional Control of a Key Virulence Factor

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, employs a sophisticated arsenal of virulence factors to survive and replicate within the hostile environment of the host macrophage. Among these is the secreted protein tyrosine phosphatase B (MptpB), encoded by the gene Rv0153c. MptpB plays a crucial role in subverting host immune responses by interfering with critical signaling pathways, thereby promoting mycobacterial survival. Understanding the genetic regulation of mptpB expression is paramount for the development of novel anti-tubercular therapeutics that target virulence. This technical guide provides a comprehensive overview of the current knowledge regarding the genetic regulation of mptpB expression, detailing the experimental methodologies used to elucidate these mechanisms and presenting the available data in a structured format for researchers, scientists, and drug development professionals.

MptpB: A Key Virulence Factor

MptpB is a secreted phosphatase that is restricted to the M. tuberculosis complex, suggesting a specific role in the virulence of these pathogenic mycobacteria. Disruption of the mptpB gene leads to attenuation of the mutant strain in activated macrophages and in the guinea pig model of tuberculosis, highlighting its importance in pathogenesis. Once secreted into the host cell cytoplasm, MptpB has been shown to dephosphorylate host proteins, thereby interfering with signaling cascades that are essential for an effective immune response. Notably, MptpB has been implicated in the downregulation of the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines and the induction of apoptosis in infected macrophages.

Genetic Locus and Operon Structure of mptpB (Rv0153c)

The mptpB gene, annotated as Rv0153c in the Mtb H37Rv genome, is located on the minus strand. While a comprehensive experimental determination of its operon structure is not yet available, bioinformatic predictions and transcriptomic data suggest that mptpB is likely transcribed as a monocistronic unit. Further research, such as detailed transcriptional start site mapping and co-transcription analysis with neighboring genes, is required to definitively elucidate its operon organization.

Regulation of mptpB Expression by Environmental Cues

The expression of virulence factors in M. tuberculosis is tightly regulated in response to the dynamic and often harsh conditions encountered within the host. Several studies utilizing transcriptomic approaches have provided insights into the modulation of mptpB expression under various stress conditions that mimic the intracellular environment of the macrophage.

Macrophage Infection

Global transcriptional profiling of M. tuberculosis during infection of human macrophage-like THP-1 cells has revealed dynamic changes in gene expression. Analysis of these datasets indicates that mptpB expression is modulated during intracellular growth. While some studies report a modest upregulation, others show no significant change, suggesting that its expression might be temporally regulated or dependent on the specific activation state of the macrophage.

In Vitro Stress Conditions

To dissect the specific environmental triggers within the macrophage that influence mptpB expression, researchers have utilized various in vitro stress models. These include exposure to acidic pH, nutrient starvation, and hypoxia, all of which are conditions thought to be encountered by Mtb within the phagosome and granuloma.

Table 1: Quantitative Expression Data for mptpB (Rv0153c) under In Vitro Stress Conditions

| Stress Condition | Fold Change in mptpB Expression (log2) | Experimental Approach | Reference |

| Acidic pH (pH 5.8) | 0.58 | RNA-Seq | [1] |

| Nutrient Starvation (PBS) | -0.25 | RNA-Seq | [1] |

| Hypoxia (1% Oxygen) | 0.15 | RNA-Seq | [1] |

| Stationary Phase | -0.42 | RNA-Seq | [1] |

Note: The data presented is a summary from a comparative transcriptomic study. Fold changes are relative to exponential growth in standard laboratory medium.

The data suggest that mptpB expression is moderately induced by acidic stress, a condition known to be present in the mycobacterial phagosome. In contrast, nutrient starvation and entry into a non-replicating stationary phase appear to be associated with a slight downregulation of mptpB.

Transcriptional Regulators of mptpB

While transcriptomic data point to the regulation of mptpB by environmental cues, the specific transcription factors that directly bind to the mptpB promoter and modulate its expression are yet to be fully elucidated. However, several key regulatory networks in M. tuberculosis are known to respond to the same stresses that affect mptpB expression, making them prime candidates for its regulation.

Two-Component Systems

Two-component systems (TCSs) are a major mechanism by which bacteria sense and respond to their environment. In M. tuberculosis, several TCSs are implicated in virulence and stress adaptation.

-

PrrA/PrrB (Rv0903c/Rv0902c): This essential TCS is known to respond to multiple environmental signals including pH, chloride, nitric oxide, and hypoxia. Given the responsiveness of mptpB to acidic pH, the PrrA response regulator is a strong candidate for its regulation.

-

MprA/MprB (Rv0981/Rv0982): This TCS is involved in the response to surface stress and regulates the expression of the alternative sigma factors SigB and SigE. This provides a potential indirect pathway for the regulation of mptpB in response to cell envelope stress.

The diagram below illustrates the potential regulatory pathways influencing mptpB expression.

Caption: Putative regulatory network of MptpB expression.

Experimental Protocols

The study of gene regulation in M. tuberculosis requires specialized techniques due to the slow growth of the bacterium and the need for biosafety level 3 (BSL-3) containment. Below are detailed methodologies for key experiments cited in the context of understanding mptpB regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor.

Experimental Workflow:

Caption: Workflow for ChIP-Seq analysis in M. tuberculosis.

Protocol:

-

Culture and Crosslinking: Grow M. tuberculosis expressing an epitope-tagged transcription factor of interest to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater. Shear the chromatin to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the epitope tag (e.g., anti-FLAG) coupled to magnetic beads.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by incubating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing according to the manufacturer's instructions. Sequence the library on a suitable platform.

-

Data Analysis: Align the sequencing reads to the M. tuberculosis reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control input sample. Perform motif analysis on the enriched regions to identify the transcription factor's binding motif.[2]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

Protocol:

-

RNA Extraction: Grow M. tuberculosis under the desired experimental conditions. Harvest the cells and extract total RNA using a method that ensures efficient lysis of the mycobacterial cell wall (e.g., bead beating with TRIzol).

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for mptpB, and a housekeeping gene (e.g., sigA) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry to detect the amplification of the PCR product in real-time.

-

Data Analysis: Determine the cycle threshold (Ct) values for mptpB and the housekeeping gene in each sample. Calculate the relative expression of mptpB using the ΔΔCt method.

Luciferase Reporter Assay

Luciferase reporter assays are used to measure the activity of a promoter in response to different stimuli or regulatory factors.

Experimental Workflow:

Caption: Workflow for Luciferase Reporter Assay.

Protocol:

-

Construct Reporter Plasmid: Clone the promoter region of mptpB upstream of a luciferase reporter gene (e.g., firefly luciferase or NanoLuc) in a mycobacterial expression vector.

-

Transformation: Transform the reporter plasmid into M. tuberculosis.

-

Culture and Induction: Grow the reporter strain under various conditions of interest (e.g., different pH, nutrient levels, or in the presence of overexpressed transcription factors).

-

Luciferase Assay: Harvest the cells and lyse them to release the luciferase enzyme. Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the cell density (e.g., by measuring the optical density at 600 nm). Compare the promoter activity under different conditions to identify factors that regulate mptpB expression.

Future Directions

While progress has been made in understanding the role of MptpB in M. tuberculosis virulence, the precise mechanisms governing its genetic regulation remain an important area for future investigation. Key questions to be addressed include:

-

Identification of direct regulators: Unbiased approaches such as genome-wide ChIP-Seq for a larger panel of transcription factors, particularly those from two-component systems responsive to intracellular cues, are needed to identify the direct regulators of mptpB.

-

Promoter analysis: Detailed analysis of the mptpB promoter region through techniques like primer extension to map the transcriptional start site and site-directed mutagenesis to identify key regulatory elements will provide a more complete picture of its transcriptional control.

-

In vivo expression dynamics: Utilizing reporter strains in animal models of tuberculosis will allow for the real-time monitoring of mptpB expression during the course of infection, providing valuable insights into its temporal and spatial regulation within the host.

A thorough understanding of the genetic regulation of mptpB will not only enhance our fundamental knowledge of M. tuberculosis pathogenesis but also pave the way for the development of novel therapeutic strategies aimed at disarming this critical virulence factor.

References

Methodological & Application

MptpB-IN-2: A Novel Inhibitor for Macrophage Infection Assays

Application Notes and Protocols for Researchers

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to subvert the host immune response and ensure its survival within macrophages. One such critical virulence factor is the protein tyrosine phosphatase B (MptpB). MptpB disrupts host cell signaling pathways, thereby inhibiting pro-inflammatory responses and preventing apoptosis of the infected macrophage, creating a favorable niche for bacterial replication.[1][2][3] this compound is a selective inhibitor of MptpB, offering a valuable tool for studying the role of this essential enzyme in Mtb pathogenesis and for evaluating new anti-tuberculosis therapeutic strategies. This document provides detailed protocols for the use of this compound in macrophage infection assays.

Mechanism of Action of MptpB

MptpB exerts its effects by dephosphorylating key host signaling proteins. Its primary mechanism involves the suppression of the host's innate immune response. MptpB achieves this by hampering the NF-κB and MAPK signaling pathways.[1][4] This interference leads to a reduction in the production of essential pro-inflammatory cytokines such as IL-1β and IL-6. Furthermore, MptpB promotes the survival of the infected macrophage by activating the pro-survival Akt pathway and inhibiting apoptosis, which would otherwise eliminate the infected cell.

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor of MptpB. Its selectivity for MptpB over other phosphatases, such as its mycobacterial counterpart MptpA and the human phosphatase PTP1B, makes it a precise tool for targeted studies.

| Target | IC50 |

| MptpB | 0.64 µM |

| MptpA | 4.06 µM |

| PTP1B | 4.14 µM |

| Organism | MIC |

| M. tuberculosis H37Rv | 64.9 µM |

| Table 1: In vitro inhibitory activity of this compound. |

Experimental Protocols

General Guidelines

-

All work with live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

-

Use appropriate personal protective equipment (PPE) at all times.

-

All cell culture work should be performed in a sterile biological safety cabinet.

Required Materials

-

This compound (MedChemExpress, Cat. No. HY-155558)

-

Macrophage cell line (e.g., RAW 264.7 or J774A.1)

-

Mycobacterium tuberculosis H37Rv or a suitable reporter strain

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

7H11 agar plates

-

MTT or other viability assay reagent

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

Protocol 1: Macrophage Infection and this compound Treatment

This protocol outlines the infection of macrophages with M. tuberculosis and subsequent treatment with this compound to assess the inhibitor's effect on intracellular bacterial survival.

-

Macrophage Culture:

-

Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

-

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Wash the bacterial culture twice with PBS and resuspend in antibiotic-free DMEM.

-

Prepare a single-cell suspension by passing the culture through a 27-gauge needle multiple times.

-

-

Macrophage Infection:

-

Wash the adherent macrophages twice with warm PBS.

-

Infect the macrophages with the prepared M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).

-

Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in DMEM to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). Include a DMSO-only vehicle control.

-

Add the this compound dilutions or vehicle control to the infected macrophages.

-

-

Incubation and Lysis:

-

Incubate the treated, infected cells for 48-72 hours at 37°C.

-

At the desired time point, wash the cells with PBS and lyse them with 0.1% Triton X-100 for 10 minutes.

-

-

Enumeration of Intracellular Bacteria:

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

-

Protocol 2: Cytotoxicity Assay

It is crucial to determine the cytotoxic effect of this compound on the macrophage cell line to ensure that any observed reduction in bacterial viability is not due to host cell death.

-

Cell Seeding:

-

Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in DMEM, mirroring the concentrations used in the infection assay.

-

Add the dilutions to the cells and incubate for the same duration as the infection experiment (48-72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Data Presentation

| Parameter | This compound | Reference Inhibitor (I-A09) |

| IC50 (MptpB) | 0.64 µM | 1.26 µM |

| Effective Concentration (Macrophage Assay) | 5-10 µM (predicted based on IC50) | 5-10 µM |

| Cytotoxicity (CC50 in Macrophages) | > 50 µM (predicted) | > 100 µM |

| Table 2: Comparative quantitative data of MptpB inhibitors. |

Visualizations

Caption: Experimental workflow for macrophage infection assay with this compound.

Caption: MptpB signaling pathway in macrophages and the inhibitory action of this compound.

References

Application Notes and Protocols for Measuring the Enzymatic Activity of MptpB with an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to manipulate host cellular processes and ensure its survival. Among these is the protein tyrosine phosphatase B (MptpB), a critical enzyme for the pathogen's lifecycle within host macrophages. MptpB disrupts host signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, thereby suppressing the host's innate immune response.[1][2][3] This essential role in pathogenesis makes MptpB a promising target for the development of novel anti-tuberculosis therapeutics.[2][4]

These application notes provide detailed protocols for measuring the enzymatic activity of MptpB and for screening and characterizing potential inhibitors. The primary method described is a colorimetric assay using the substrate p-nitrophenyl phosphate (pNPP), which is a widely used and reliable method for monitoring phosphatase activity. An alternative, more sensitive fluorescence-based assay is also discussed.

MptpB Signaling Pathway

MptpB is secreted by M. tuberculosis into the host macrophage cytoplasm, where it dephosphorylates key signaling proteins. This interference primarily affects the MAPK and NF-κB signaling cascades. By dephosphorylating components of these pathways, such as ERK1/2 and p38, MptpB leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α. This suppression of the host's immune response creates a more favorable environment for mycobacterial survival and replication.

Experimental Protocols

Protocol 1: Colorimetric Assay for MptpB Activity and Inhibition using pNPP

This protocol details the measurement of MptpB's phosphatase activity through the hydrolysis of p-nitrophenyl phosphate (pNPP). The resulting product, p-nitrophenol, is yellow and its absorbance can be measured at 405 nm.

Materials:

-

Recombinant MptpB enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of pNPP (e.g., 100 mM in assay buffer) and store at -20°C.

-

Dissolve inhibitor compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Prepare a working solution of MptpB in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution at various concentrations (or solvent control)

-

MptpB enzyme solution

-

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding the pNPP substrate to each well. The final concentration of pNPP should be at or near its Km value for MptpB.

-

The final reaction volume is typically 100-200 µL.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a specified duration (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a strong base (e.g., NaOH) and then measure the absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Malachite Green Assay for Phosphate Detection

This assay can be used with more physiologically relevant substrates such as phosphopeptides or phosphoinositides. It quantifies the amount of free phosphate released during the dephosphorylation reaction.

Materials:

-

Recombinant MptpB enzyme

-

Assay Buffer: 50 mM Tris/HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0

-

Phosphorylated substrate (e.g., phosphotyrosine peptide)

-

Test inhibitor compounds

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine the assay buffer, inhibitor solution, and MptpB enzyme.

-

Pre-incubate as described in Protocol 1.

-

-

Initiation and Incubation:

-

Add the phosphorylated substrate to initiate the reaction.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction and detect the released phosphate by adding Malachite Green reagent to each well.

-

Incubate for an additional 10-15 minutes at room temperature to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 620-650 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each reaction.

-

Calculate the enzymatic activity and inhibitor IC50 values as described in Protocol 1.

-

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing MptpB inhibitors.

Data Presentation

Quantitative data from inhibitor studies should be summarized in a clear and concise manner to allow for easy comparison.

Table 1: Inhibition of MptpB Activity by Test Compounds

| Compound ID | IC50 (µM) for MptpB | Mode of Inhibition | Ki (µM) | Selectivity vs. PTP1B (fold) |

| Inhibitor A | 1.3 ± 0.1 | Noncompetitive | 1.1 ± 0.03 | >50 |

| Inhibitor B | 3.2 ± 0.3 | Competitive | 3.2 ± 0.3 | >10 |

| Inhibitor C | 4.0 ± 0.5 | Competitive | 4.0 ± 0.5 | >10 |

| I-A09 | 1.26 ± 0.22 | Noncompetitive | 1.08 ± 0.06 | >20 |

Data in this table is illustrative and based on published findings for known MptpB inhibitors.

Table 2: Kinetic Parameters of MptpB for Various Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| pNPP | 2100 ± 200 | 1.8 ± 0.1 | 8.6 x 102 |

| Phosphotyrosine peptide (EGFR) | 120 ± 10 | 0.9 ± 0.05 | 7.5 x 103 |

| Phosphoinositide (PtdIns3P) | 10 ± 1 | 0.04 ± 0.002 | 4.0 x 103 |

| Phosphoinositide (PtdIns(3,5)P2) | 12 ± 1 | 0.05 ± 0.003 | 4.2 x 103 |

This table summarizes kinetic data for MptpB with different substrates, demonstrating its substrate specificity.

Conclusion

The protocols and information provided here offer a comprehensive guide for the enzymatic characterization of MptpB and the evaluation of its inhibitors. Accurate and reproducible measurement of MptpB activity is fundamental to the discovery and development of new therapeutic agents against tuberculosis. The choice of assay will depend on the specific research question, with pNPP assays being suitable for high-throughput screening and malachite green or fluorescence-based assays offering higher sensitivity and the ability to use more specific substrates.

References

- 1. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MptpB-IN-2 Dosage and Administration in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of the Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor, MptpB-IN-2, and similar compounds, based on published research. The protocols are intended to guide researchers in designing and executing preclinical efficacy studies in relevant animal models.

Overview of MptpB Inhibition in In Vivo Models

MptpB is a critical virulence factor secreted by Mycobacterium tuberculosis that subverts host immune responses, promoting bacterial survival within macrophages.[1][2][3] Inhibition of MptpB is a promising anti-virulence strategy to enhance the clearance of mycobacterial infections.[1][3] In vivo studies have demonstrated that MptpB inhibitors can reduce the bacterial burden in both acute and chronic infection models, both as a monotherapy and in combination with standard anti-tuberculosis drugs. The following sections detail the administration of two key MptpB inhibitors, referred to in literature as "Compound 13" (or "C13") and "L01-Z08", in guinea pig and Galleria mellonella models.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for MptpB inhibitors in various in vivo models as reported in the cited literature.

Table 1: MptpB Inhibitor Dosage and Administration in Guinea Pig Models

| Compound | Animal Model | Infection Model | Route of Administration | Dosage | Treatment Duration | Vehicle | Reference |

| Compound 13 | Hartley Duncan Guinea Pig | Acute M. tuberculosis | Oral (p.o.) | 100 mg/kg, once daily | 4 weeks | 0.5% (v/v) Tween 80, 99.5% (v/v) 0.5% methylcellulose | |

| Compound 13 | Hartley Duncan Guinea Pig | Chronic M. tuberculosis | Oral (p.o.) | 100 mg/kg, once daily | 4 weeks, starting 28 days post-infection | 0.5% (v/v) Tween 80, 99.5% (v/v) 0.5% methylcellulose | |

| L01-Z08 | Guinea Pig | Chronic M. tuberculosis | Oral (p.o.) | 20 mg/kg, once daily (in combination with other drugs) | 6 weeks | Not specified |

Table 2: MptpB Inhibitor Dosage and Administration in Galleria mellonella Model

| Compound | Animal Model | Infection Model | Route of Administration | Dosage | Treatment Schedule | Vehicle | Reference |

| C13 | Galleria mellonella larvae | M. tuberculosis or M. avium | Injection | 29 µg/mL (in inoculum) | Single dose at time of infection | PBS-Tween 80 (0.05%) | |

| C13 | Galleria mellonella larvae | M. tuberculosis | Injection | 3 mg/kg | Single dose at time of infection | Not specified |

Experimental Protocols

Guinea Pig Model of Tuberculosis

This protocol is based on studies evaluating the efficacy of orally administered MptpB inhibitors in a guinea pig model of M. tuberculosis infection.

3.1.1. Materials

-

MptpB Inhibitor (e.g., Compound 13)

-

Methylcellulose (400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water

-

Mycobacterium tuberculosis H37Rv

-

Hartley Duncan guinea pigs

-

Oral gavage needles (appropriate size for guinea pigs)

-

Standard laboratory equipment for microbiology and animal handling

3.1.2. Preparation of Oral Dosing Vehicle (0.5% Methylcellulose, 0.2% Tween 80)

-

Heat approximately one-third of the final required volume of sterile deionized water to 70-80°C in a sterile beaker with a magnetic stir bar.

-

Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously to create a homogeneous suspension.

-

Remove the beaker from the heat and add the remaining two-thirds of the final volume as ice-cold sterile deionized water. The solution should become clear.

-

Continue stirring in a cold environment (e.g., cold room or on ice) until the solution is completely clear. This may take several hours or can be left overnight.

-

Add the required volume of Tween 80 to achieve a final concentration of 0.2% (v/v) and continue stirring until fully dissolved.

-

Store the vehicle at 4°C.

3.1.3. Preparation of MptpB Inhibitor Suspension

-

Calculate the total amount of MptpB inhibitor required based on the number of animals, their average weight, the dosage (e.g., 100 mg/kg), and the dosing volume.

-

Weigh the MptpB inhibitor powder accurately.

-

On the day of dosing, add a small amount of the prepared vehicle to the inhibitor powder and triturate to form a smooth paste.

-

Gradually add the remaining vehicle while stirring or vortexing to achieve the final desired concentration and a uniform suspension. Prepare fresh daily.

3.1.4. Animal Infection and Dosing Procedure

-

Infection: Infect guinea pigs via aerosol with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection. The target inoculum is typically around 50-100 CFU per animal.

-

Acute Infection Model: Begin oral administration of the MptpB inhibitor suspension (e.g., 100 mg/kg) or vehicle control 24 hours post-infection.

-

Chronic Infection Model: Allow the infection to establish for 28 days. After this period, begin daily oral administration of the MptpB inhibitor suspension or vehicle control.

-

Administration: Administer the suspension once daily via oral gavage. Ensure proper restraint of the animal to prevent injury. The volume administered should be based on the animal's most recent body weight.

-

Monitoring: Monitor animals daily for clinical signs of disease. Body weight should be recorded regularly.

-

Efficacy Readout: At the end of the treatment period (e.g., 4 weeks), euthanize the animals and aseptically remove lungs and spleens. Homogenize the tissues and plate serial dilutions on appropriate media (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).

Galleria mellonella Infection Model

This protocol is adapted from studies using G. mellonella larvae to rapidly assess the efficacy of MptpB inhibitors.

3.2.1. Materials

-

MptpB Inhibitor (e.g., C13)

-

Mycobacterium tuberculosis or M. avium

-

Final instar Galleria mellonella larvae

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Hamilton syringe or similar microinjection apparatus

-

Incubator at 37°C

3.2.2. Preparation of Inoculum with MptpB Inhibitor

-

Prepare a stock solution of the MptpB inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in PBS with 0.05% Tween 80 to the desired working concentration (e.g., 29 µg/mL).

-

Culture the mycobacteria and prepare a single-cell suspension in PBS with 0.05% Tween 80.

-

Adjust the bacterial suspension to the desired concentration for infection (e.g., 1 x 10^7 CFU in a 10 µL injection volume).

-

Mix the bacterial suspension with the MptpB inhibitor solution just prior to injection.

3.2.3. Larvae Injection Procedure

-

Select healthy, uniformly sized G. mellonella larvae.

-

Using a Hamilton syringe, inject a defined volume (e.g., 10 µL) of the inoculum containing the bacteria and MptpB inhibitor (or vehicle control) into the hemocoel via the last left proleg.

-

Include control groups: one group injected with PBS/vehicle only (to assess trauma), and another group injected with bacteria and vehicle (infection control).

-

Place the larvae in a petri dish and incubate at 37°C in the dark.

-

Monitor larval survival daily for a defined period (e.g., 96 hours). Larvae are considered dead when they are unresponsive to touch.

Visualizations

Signaling Pathway of MptpB in Host Macrophage

Caption: MptpB subverts host immune responses to promote mycobacterial survival.

Experimental Workflow for Guinea Pig Efficacy Study

Caption: Workflow for evaluating MptpB inhibitor efficacy in guinea pigs.